

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Pentenitrile

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Compound of Interest

Compound Name: 4-Pentenitrile

Cat. No.: B1194741

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for **4-pentenitrile** (also known as allylacetonitrile). The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

4-Pentenitrile is a versatile bifunctional molecule incorporating both a nitrile and a terminal alkene. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the formation of nitrogen-containing heterocyclic compounds and polymers. Accurate structural elucidation and purity assessment are critical for its application in complex synthetic pathways. NMR spectroscopy is the premier technique for providing detailed atomic-level structural information. This document presents a thorough analysis of the ^1H and ^{13}C NMR spectra of **4-pentenitrile**.

^1H NMR Spectral Data

The proton NMR spectrum of **4-pentenitrile** provides key information regarding the number of distinct proton environments, their neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).

Table 1: ^1H NMR Spectral Data for **4-Pentenitrile**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
5.85 - 5.71	m	-	1H	H-4
5.15 - 5.05	m	-	2H	H-5
2.45	t	7.0	2H	H-2
2.35	q	7.0	2H	H-3

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

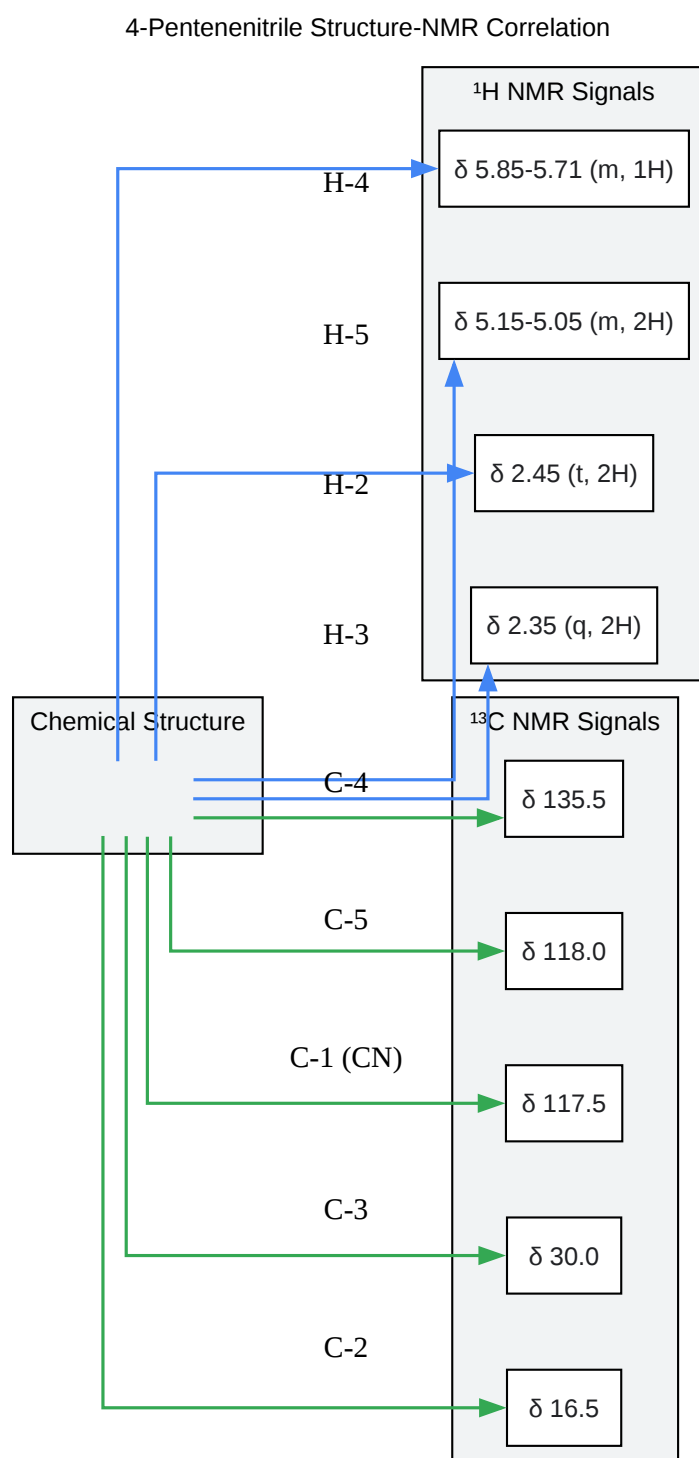
Table 2: ¹³C NMR Spectral Data for **4-Pentenitrile**

Chemical Shift (δ) (ppm)	Assignment
135.5	C-4
118.0	C-5
117.5	C-1 (CN)
30.0	C-3
16.5	C-2

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon atom.

Structural Assignment and NMR Correlation

The following diagram illustrates the correlation between the chemical structure of **4-pentenenitrile** and its observed NMR signals.



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Caption: Correlation of **4-Pentenitrile** structure with its NMR signals.

Experimental Protocols

The following provides a general methodology for acquiring high-quality NMR spectra of **4-pentenitrile**.

Sample Preparation

- **Sample Purity:** Ensure the **4-pentenitrile** sample is of high purity to avoid interference from impurities in the NMR spectrum.
- **Solvent Selection:** Use a deuterated solvent that dissolves the sample well and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl_3) is a common and suitable choice.
- **Concentration:** Prepare a solution of approximately 5-10 mg of **4-pentenitrile** in 0.5-0.7 mL of the deuterated solvent.
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

^1H NMR:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Number of Scans:** 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
- **Relaxation Delay (d1):** 1-2 seconds.
- **Acquisition Time (aq):** 3-4 seconds.
- **Spectral Width (sw):** 10-12 ppm.

- Temperature: 298 K (25 °C).

¹³C NMR:

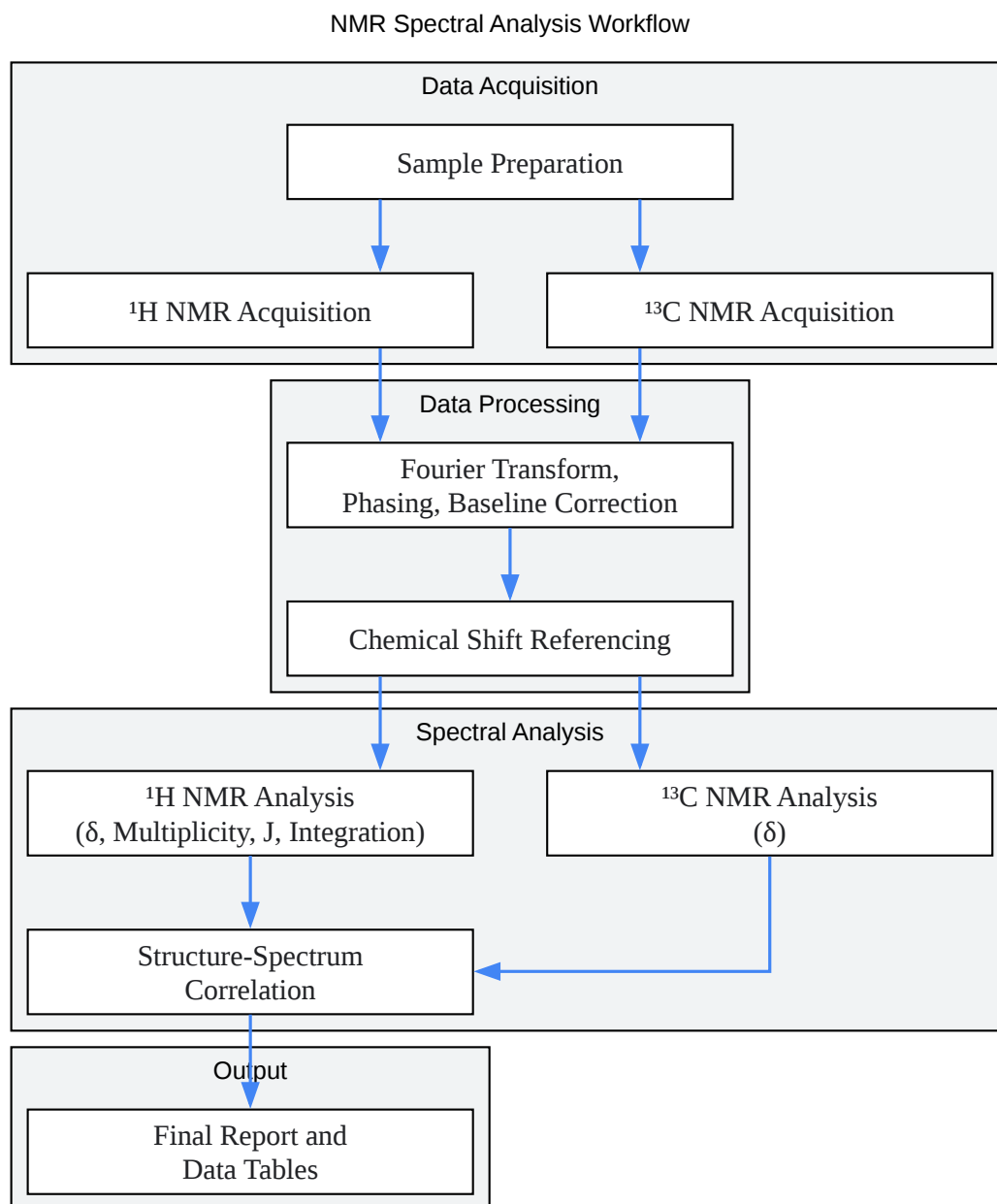
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 200-220 ppm.
- Temperature: 298 K (25 °C).

Data Processing

- Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
- Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of **4-pentenitrile** NMR data.



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